

DNDI-6148: In Vivo Efficacy in Hamster Models of Visceral Leishmaniasis

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Application Notes & Protocols for Researchers

DNDI-6148, a novel benzoxaborole compound, has demonstrated significant promise as a preclinical candidate for the oral treatment of visceral leishmaniasis (VL).[1][2] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of **DNDI-6148** in the Syrian golden hamster (Mesocricetus auratus), a well-established model that mimics human VL.[3] The protocols outlined below are based on published studies demonstrating the potent activity of **DNDI-6148** against both Leishmania infantum and Leishmania donovani.[1]

Mechanism of Action

DNDI-6148 primarily acts through the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease. This enzyme is crucial for the processing of pre-mRNA in the parasite, and its inhibition disrupts parasite replication and survival.

Data Presentation: In Vivo Efficacy and Pharmacokinetics

The following tables summarize the quantitative data from in vivo efficacy and pharmacokinetic studies of **DNDI-6148** in hamster models of VL.

Table 1: In Vivo Efficacy of **DNDI-6148** against Leishmania infantum in Hamsters[1]



Dose (mg/kg, BID)	Treatment Duration (days)	% Reduction in Parasite Burden (Liver)	% Reduction in Parasite Burden (Spleen)	% Reduction in Parasite Burden (Bone Marrow)
25	5	98.3	98.2	93.6
50	5	99.8	99.9	99.0
25	10	100	99.9	99.4

BID: twice daily administration

Table 2: In Vivo Efficacy of **DNDI-6148** against Leishmania donovani in Hamsters[1]

Dose (mg/kg, BID)	Treatment Duration (days)	% Reduction in Parasite Burden (Liver)	% Reduction in Parasite Burden (Spleen)	% Reduction in Parasite Burden (Bone Marrow)
25	10	>99	>99	>99
50	5	>99	>99	94

BID: twice daily administration

Table 3: Pharmacokinetic Profile of **DNDI-6148** in Hamsters[1]

Compound	Dose (mg/kg, single oral)	AUC0-24 (h.ng/mL)
DNDI-6148	50	120,000

Experimental Protocols Hamster Model of Visceral Leishmaniasis

This protocol describes the establishment of a chronic Leishmania infection in Syrian golden hamsters to evaluate the in vivo efficacy of **DNDI-6148**.



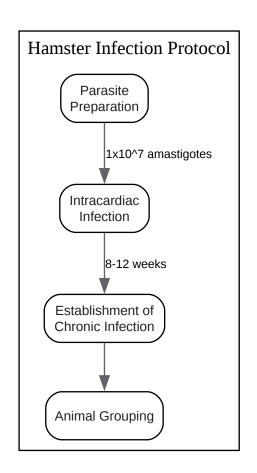
Materials:

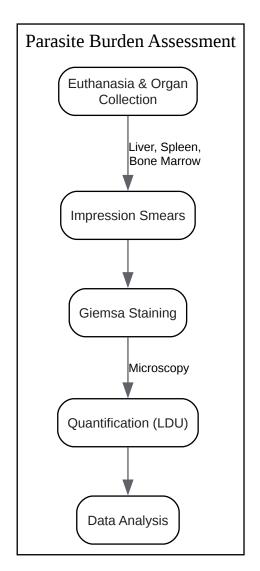
- Female Syrian golden hamsters (Mesocricetus auratus), 6-8 weeks old
- Leishmania infantum or Leishmania donovani amastigotes
- Phosphate-buffered saline (PBS), sterile
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Insulin syringes with 28-30 gauge needles

Procedure:

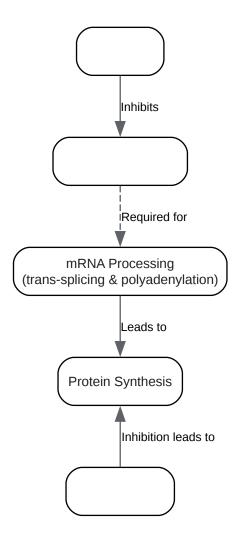
- Parasite Preparation: Obtain Leishmania amastigotes from the spleen of a previously infected hamster. Homogenize the spleen in sterile PBS and determine the amastigote concentration using a hemocytometer. Adjust the concentration to 1 x 107 amastigotes/mL in PBS.
- Infection: Anesthetize the hamsters. Inoculate each hamster with 1 x 107 amastigotes via intracardiac injection.
- Establishment of Chronic Infection: Allow the infection to establish for 8-12 weeks. During this period, monitor the animals for clinical signs of VL, such as weight loss, splenomegaly, and hepatomegaly.
- Grouping: Randomly assign the infected hamsters to treatment and control groups (n=5-6 per group).











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References

- 1. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNDI-6148: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]



- 3. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation PMC [pmc.ncbi.nlm.nih.gov]
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